N-ethyl-2-fluorocyclobutan-1-amine
Description
N-Ethyl-2-fluorocyclobutan-1-amine is a fluorinated cyclobutane derivative featuring an ethyl-substituted amine at position 1 and a fluorine atom at position 2 of the cyclobutane ring. Its molecular formula is C₆H₁₂FN, with a theoretical molecular weight of 117.17 g/mol (calculated from atomic masses). The compound’s structure combines the steric constraints of a cyclobutane ring with the electronic effects of fluorine and the lipophilic ethyl group. Potential applications may include use as a pharmaceutical intermediate or bioactive molecule, though empirical data on its biological activity or physicochemical properties are lacking in the provided sources.
Properties
Molecular Formula |
C6H12FN |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
N-ethyl-2-fluorocyclobutan-1-amine |
InChI |
InChI=1S/C6H12FN/c1-2-8-6-4-3-5(6)7/h5-6,8H,2-4H2,1H3 |
InChI Key |
LSEFLLUGMATXJE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCC1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-fluorocyclobutan-1-amine typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings . One approach involves the deoxofluorination of cyclobutanone derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or tetra-n-butylammonium fluoride (TBAF) . Another method includes the nucleophilic substitution of appropriate bifunctional cyclobutanes .
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure efficient and scalable production. The key steps include the preparation of cyclobutanone intermediates followed by fluorination and amination reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-fluorocyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-ethyl-2-fluorocyclobutanone derivatives.
Reduction: Reduction reactions can convert it into N-ethyl-2-fluorocyclobutan-1-ol.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed.
Major Products Formed
Oxidation: N-ethyl-2-fluorocyclobutanone
Reduction: N-ethyl-2-fluorocyclobutan-1-ol
Substitution: Various halogenated cyclobutane derivatives
Scientific Research Applications
N-ethyl-2-fluorocyclobutan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethyl-2-fluorocyclobutan-1-amine involves its interaction with specific molecular targets. The fluorine atom in the cyclobutane ring enhances its reactivity and binding affinity to biological targets. This compound can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and molecular targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparison
The primary structural analogs of N-ethyl-2-fluorocyclobutan-1-amine include substituted cyclobutane amines, such as 3-(4-fluorophenyl)-N-methylcyclobutan-1-amine (CAS 1156290-70-8) . Key differences lie in substituent placement and functional groups:
Functional Implications
- In contrast, the aliphatic fluorine in this compound may offer metabolic stability without significant steric bulk. The ethyl group in the target compound provides greater lipophilicity and steric volume compared to the methyl group in the analog, which could influence receptor interaction or metabolic pathways.
- Potential Applications: The analog’s fluorophenyl moiety suggests utility in drug discovery for central nervous system (CNS) targets or enzyme inhibition, where aromatic stacking is critical. The target compound’s simpler structure may favor applications requiring rigid, compact scaffolds, such as enzyme active-site probes or agrochemical precursors.
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